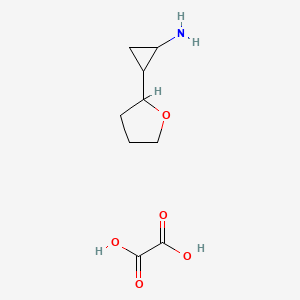

2-(Oxolan-2-yl)cyclopropan-1-amine,oxalicacid

Description

Chemical Structure and Properties

2-(Oxolan-2-yl)cyclopropan-1-amine (IUPAC name: 1-(oxolan-2-yl)cyclopropan-1-amine) is a bicyclic compound comprising a cyclopropane ring fused to a tetrahydrofuran (oxolane) moiety, with an amine group (-NH₂) at the cyclopropane carbon. The oxalic acid component (C₂H₂O₄) likely forms a salt or co-crystal with the amine via protonation of the NH₂ group. This compound is structurally distinct due to the combination of cyclopropane’s high ring strain and the oxolane’s oxygen-containing heterocycle, which may influence reactivity, solubility, and biological activity .

Oxalic acid, a dicarboxylic acid, is well-characterized as a chelating agent and reducing agent. Its physical properties include a melting point of 101.5°C (crystalline form), solubility in polar solvents like water and ethanol, and strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) . In the context of amine salts, oxalic acid enhances stability and modulates solubility, which is critical for pharmaceutical or industrial applications .

Properties

Molecular Formula |

C9H15NO5 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

oxalic acid;2-(oxolan-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6) |

InChI Key |

HXMJGVYKDQYCFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Dehydroamino Acids

A high-yielding approach involves the one-pot cyclopropanation of dehydroamino acids using aryl and unsaturated diazo compounds generated in situ. This method, reported in recent organic synthesis literature, offers diastereoselectivity and enantioselectivity, producing cyclopropane amino acid derivatives with high stereochemical fidelity.

Dehydroamino acid + Diazo compound → Cyclopropanated amino acid derivative

- Utilizes diazo compounds generated from tosylhydrazone salts.

- Thermal 1,3-dipolar cycloaddition with nitrogen extrusion.

- Catalyzed by metal complexes or under metal-free conditions.

- Produces trans- or cis-isomers depending on reaction conditions and catalysts.

| Parameter | Observation |

|---|---|

| Yield | Up to 85% |

| Stereoselectivity | Complete diastereocontrol, favoring trans-isomers |

| Enantioselectivity | Achieved via chiral catalysts |

Cyclopropanation via Cyclopropanone Surrogates

Recent advancements include the use of cyclopropanone surrogates, such as cyclopropanol derivatives, which undergo nucleophilic addition of stabilized phosphorus ylides, leading to highly electrophilic alkylidenecyclopropanes. These intermediates are reactive in subsequent aza-Michael reactions, enabling the synthesis of β-amino acid derivatives.

- Addition of phosphorus ylides to 1-sulfonylcyclopropanols.

- Mild conditions, often at room temperature.

- Complete diastereoselectivity and high enantiomeric purity.

Functionalization and Derivatization

Aminocarboxylation under Photochemical Conditions

A novel photochemical aminocarboxylation method employs a bifunctional reagent, oxime oxalic acid ester, under visible light irradiation with an organic photosensitizer (e.g., thioxanthone). This process enables the direct incorporation of amino and ester functionalities into alkenes or heteroarenes, forming β-amino acid derivatives efficiently.

- Light source: Visible light (e.g., LED)

- Photosensitizer: Thioxanthone

- Solvent: Acetonitrile or similar

- Mild temperature: Approximately 25–40°C

- Metal-free, environmentally benign.

- High regio- and stereoselectivity.

- One-step synthesis from simple precursors.

Cycloaromatization and Multicomponent Reactions

Copper-catalyzed multicomponent cycloaromatization reactions enable the synthesis of polyaryl amines, which can be further transformed into cyclopropane amino acids through olefination of cyclopropanone surrogates. These reactions are characterized by their modularity, broad substrate scope, and high functional group tolerance.

Notable Research Discoveries and Data Tables

Summary of Preparation Strategies

| Strategy | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclopropanation of dehydroamino acids | One-pot, stereoselective | High yield, stereocontrol | Requires specific starting materials |

| Cyclopropanation with cyclopropanone surrogates | Mild, versatile | Enantioenriched products | Sensitive to reaction conditions |

| Photochemical aminocarboxylation | Metal-free, environmentally friendly | One-step, regioselective | Requires specialized light setup |

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Cyclopropane Amines

The compound’s structural analogues differ in substituents and counterions. Key examples include:

Key Observations :

- Substituent Effects : Aryl groups (e.g., fluorophenyl in ) enhance π-π interactions, while oxygen-containing rings (oxolane/oxane) improve hydrogen bonding and polarity.

- Counterion Influence : Oxalic acid salts (e.g., in ) typically exhibit higher solubility in polar solvents compared to hydrochlorides (e.g., ), which may favor pharmaceutical formulations.

Comparison of Oxalic Acid with Other Acidic Counterions

Key Observations :

- Oxalic acid’s moderate acidity and chelating capacity make it suitable for applications requiring controlled release or metal interaction, whereas HCl is preferred for rapid dissolution .

Industrial and Pharmaceutical Relevance

- Oxalic Acid : Used in metal cleaning (e.g., dissolving iron oxides in nuclear waste tanks ) and as a pharmaceutical excipient (e.g., in ascorbic acid formulations ).

- Cyclopropane Amines : Derivatives like 2-(2-fluorophenyl)cyclopropan-1-amine HCl () are explored as drug intermediates, leveraging the cyclopropane ring’s metabolic stability.

Biological Activity

The compound 2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropane structure fused with an oxolane (tetrahydrofuran) moiety and is characterized by the presence of an amine group and oxalic acid. Its molecular formula is CHNO, and it has a molecular weight of approximately 187.19 g/mol.

The biological activity of 2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid can be attributed to several mechanisms:

- Receptor Modulation : This compound has been shown to interact with various receptors in biological systems, including the NR1H4 (FXR) receptor. It acts as an agonist, which may influence metabolic pathways related to lipid metabolism and glucose homeostasis .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways that could be beneficial in treating metabolic disorders .

1. Hypocholesterolemic Effects

Research indicates that compounds similar in structure to 2-(Oxolan-2-yl)cyclopropan-1-amine exhibit hypocholesterolemic activity. In animal models, administration of these compounds resulted in significant reductions in serum cholesterol levels, suggesting potential applications in managing hyperlipidemia .

3. Neuroprotective Effects

Some research indicates that compounds with structural similarities may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This suggests a possible role in treating neurodegenerative diseases .

Case Study 1: Metabolic Regulation

A study involving the administration of 2-(Oxolan-2-yl)cyclopropan-1-amine derivatives in diabetic rats showed a decrease in blood glucose levels and improved insulin sensitivity. This effect was attributed to the activation of FXR, which plays a crucial role in glucose metabolism and lipid homeostasis .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(Oxolan-2-yl)cyclopropan-1-amine?

Answer:

The synthesis of 2-(Oxolan-2-yl)cyclopropan-1-amine typically involves multi-step reactions, including cyclopropanation and functional group coupling. For example:

Cyclopropane ring formation : Use transition-metal-catalyzed [2+1] cycloaddition between alkenes and carbene precursors. Ensure inert atmosphere (e.g., nitrogen) to prevent side reactions .

Oxolane (tetrahydrofuran derivative) coupling : Employ nucleophilic substitution or Mitsunobu reactions to attach the oxolan-2-yl group to the cyclopropane ring. Monitor reaction progress via TLC or HPLC .

Amine protection/deprotection : Use Boc or Fmoc groups to protect the amine during synthesis, followed by acidic or basic deprotection .

Key considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C) to minimize ring strain-induced decomposition .

Basic: What safety precautions are critical when handling oxalic acid in combination with cyclopropane-amine derivatives?

Answer:

Oxalic acid (CAS 144-62-7) poses acute toxicity (oral, dermal) and skin corrosion risks. When combined with cyclopropane-amines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of oxalic acid dust or cyclopropane-amine vapors .

- Emergency protocols : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer calcium gluconate to counteract oxalate-induced hypocalcemia .

Documentation : Maintain a hazard log aligned with GHS classifications (H302, H315, H319) .

Advanced: How can reaction conditions be optimized for cyclopropane ring stability in oxolan-2-yl-functionalized amines?

Answer:

Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Optimization strategies include:

Catalyst screening : Test palladium or rhodium catalysts for stereoselective cyclopropanation. Rhodium(I) complexes may enhance yield in THF/water mixtures .

Solvent effects : Use non-polar solvents (e.g., dichloromethane) to stabilize strained cyclopropane rings. Avoid protic solvents that may protonate the amine group .

Kinetic monitoring : Employ in-situ FTIR or NMR to detect ring-opening intermediates. Adjust reaction time to ≤2 hours if decomposition exceeds 5% .

Data interpretation : Compare DSC (differential scanning calorimetry) thermograms to identify exothermic decomposition thresholds .

Advanced: What analytical methods validate the purity of 2-(Oxolan-2-yl)cyclopropan-1-amine oxalate salts?

Answer:

Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and 0.1% phosphoric acid/acetonitrile mobile phase. Resolution ≥1.5 for oxalate counterion peaks .

- Ion chromatography : Quantify free oxalate ions (detection limit: 0.1 µg/mL) .

Spectroscopy :

- ¹H/¹³C NMR : Verify absence of sp³-hybridized carbons adjacent to the cyclopropane ring (δ = 8–12 ppm for ring protons) .

- FTIR : Confirm C=O stretching (oxalate) at 1680–1720 cm⁻¹ and N-H bending (amine) at 1600 cm⁻¹ .

Elemental analysis : Carbon/nitrogen ratios should deviate ≤0.3% from theoretical values .

Advanced: How should researchers resolve contradictions in reported physicochemical properties of cyclopropane-amine derivatives?

Answer:

Discrepancies in melting points, solubility, or stability often arise from:

Impurity profiles : Compare HPLC purity data across studies. For example, residual solvents (e.g., DMSO) may depress melting points .

Crystallinity differences : Perform X-ray diffraction (XRD) to distinguish polymorphic forms. Use DSC to confirm thermal behavior .

Experimental conditions : Replicate studies under controlled humidity/temperature. For hygroscopic compounds, use Karl Fischer titration to quantify water content .

Methodological rigor : Adhere to USP guidelines for compound characterization and report detailed experimental parameters (e.g., heating rates in DSC) .

Advanced: What strategies mitigate cyclopropane-amine degradation during long-term storage?

Answer:

Storage conditions :

- Use amber glass vials under argon at –20°C to prevent oxidation.

- Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated ring-opening .

Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation products (e.g., ring-opened aldehydes) .

Formulation : Prepare hydrochloride or oxalate salts to enhance crystallinity and reduce hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.